molecular formula C2H8ClN B032499 Di((2H3)methyl)ammonium chloride CAS No. 53170-19-7

Di((2H3)methyl)ammonium chloride

Cat. No.: B032499
CAS No.: 53170-19-7
M. Wt: 87.58 g/mol
InChI Key: IQDGSYLLQPDQDV-TXHXQZCNSA-N
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Description

It is a quaternary ammonium compound with the molecular formula C2D6H2ClN and a molecular weight of 87.58 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Mechanism of Action

Mode of Action

This disruption can lead to the death of the microorganism, providing the compound’s antimicrobial effect .

Pharmacokinetics

Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . It is distributed in organs like the liver, kidney, and intestines after oral administration . Metabolism occurs mainly through oxidation in the decyl side-chains, potentially mediated by intestinal microbes . Excretion predominantly occurs through feces, with minimal amounts detected in urine . It displays low potential for bioaccumulation based on its low oral bioavailability, rapid excretion, and recovery of administered dose .

Result of Action

The molecular and cellular effects of Di((2H3)methyl)ammonium chloride’s action primarily involve the disruption of microbial cell structures and functions, leading to the death of the microorganisms . This results in its antimicrobial effect, making it useful in various applications such as disinfectants.

Biochemical Analysis

Biochemical Properties

Di((2H3)methyl)ammonium chloride is known for its antimicrobial properties and has been widely used in various applications The compound interacts with various biomolecules, primarily through ionic interactions due to its positive charge

Cellular Effects

Similar quaternary ammonium compounds are known to disrupt cellular processes, primarily through their interactions with cell membranes. They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Similar quaternary ammonium compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di((2H3)methyl)ammonium chloride can be synthesized through the reaction of deuterated methylamine with deuterated methyl chloride in the presence of a suitable solvent and catalyst. The reaction typically occurs under reflux conditions at temperatures ranging from 75 to 95°C and under a pressure of less than or equal to 0.18 MPa for 4 to 6 hours . After the reaction, the mixture is heated at 80 to 90°C for an additional 2 to 3 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Di((2H3)methyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Secondary amines.

    Substitution: Different quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

Di((2H3)methyl)ammonium chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated structure, which provides distinct isotopic properties that are valuable in scientific research. The presence of deuterium atoms can enhance the stability of the compound and reduce its metabolic degradation, making it useful in the development of deuterated drugs. Additionally, its quaternary ammonium structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

IUPAC Name

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201236
Record name Di((2H3)methyl)ammonium chloride
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Molecular Weight

87.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53170-19-7
Record name Methan-d3-amine, N-(methyl-d3)-, hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=53170-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di((2H3)methyl)ammonium chloride
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Record name Di((2H3)methyl)ammonium chloride
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Record name Di[(2H3)methyl]ammonium chloride
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Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
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Q & A

Q1: How does deuterium substitution in di((2H3)methyl)ammonium chloride, compared to its non-deuterated counterpart, potentially affect its physicochemical properties?

A1: Based on the research on deuterated methadone, we can expect some significant differences between this compound and its non-deuterated form. The paper states that "[d]euterated methadone.HCl had rather similar physicochemical properties compared to methadone.HCl in the solid phase, a divergent behaviour was observed in solution (pKa, chromatographic and 13C-NMR data)." [] This suggests that deuterium substitution might not drastically alter the solid-state properties but could influence its behavior in solution. Specifically, the research observed "[a] higher basicity along with a more important hydrophilicity" for the deuterated methadone. [] These changes could arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, impacting hydrogen bonding and polarity. Further investigation using techniques like 13C-NMR and pKa determination would be needed to confirm these effects on this compound.

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